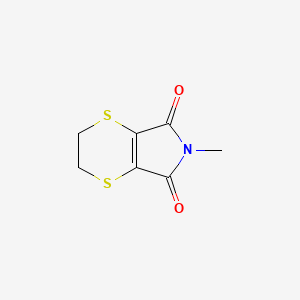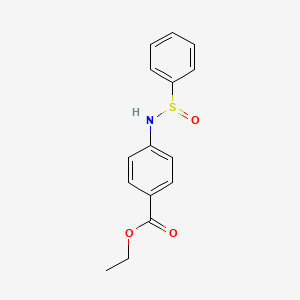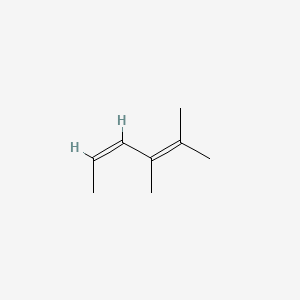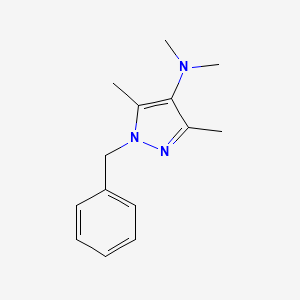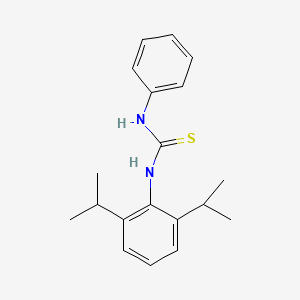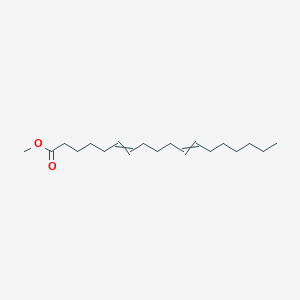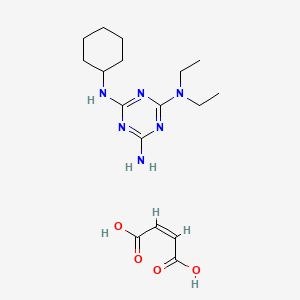
(Z)-but-2-enedioic acid;4-N-cyclohexyl-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-but-2-enedioic acid;4-N-cyclohexyl-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine is a complex organic compound that combines the properties of both (Z)-but-2-enedioic acid and a triazine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;4-N-cyclohexyl-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine typically involves multiple steps. The initial step often includes the preparation of (Z)-but-2-enedioic acid through the isomerization of maleic acid. This is followed by the synthesis of the triazine derivative through a series of nucleophilic substitution reactions involving cyclohexylamine and diethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
(Z)-but-2-enedioic acid;4-N-cyclohexyl-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (Z)-but-2-enedioic acid;4-N-cyclohexyl-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it a useful tool in biochemical studies.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Research is ongoing to explore its effects on different biological targets and its potential use in treating various diseases.
Industry
In industry, this compound can be used in the production of polymers, resins, and other materials. Its unique properties make it suitable for use in various industrial applications, including coatings, adhesives, and sealants.
作用機序
The mechanism of action of (Z)-but-2-enedioic acid;4-N-cyclohexyl-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other triazine derivatives and (Z)-but-2-enedioic acid derivatives. These compounds share structural similarities but may have different chemical and biological properties.
Uniqueness
The uniqueness of (Z)-but-2-enedioic acid;4-N-cyclohexyl-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine lies in its combined structure, which allows it to exhibit properties of both (Z)-but-2-enedioic acid and triazine derivatives
特性
CAS番号 |
26733-50-6 |
|---|---|
分子式 |
C17H28N6O4 |
分子量 |
380.4 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;4-N-cyclohexyl-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C13H24N6.C4H4O4/c1-3-19(4-2)13-17-11(14)16-12(18-13)15-10-8-6-5-7-9-10;5-3(6)1-2-4(7)8/h10H,3-9H2,1-2H3,(H3,14,15,16,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
FWOPYBGCSPLTQC-BTJKTKAUSA-N |
異性体SMILES |
CCN(CC)C1=NC(=NC(=N1)NC2CCCCC2)N.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CCN(CC)C1=NC(=NC(=N1)NC2CCCCC2)N.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(decyloxy)phenyl]methylene]-](/img/structure/B14685380.png)

![3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14685388.png)
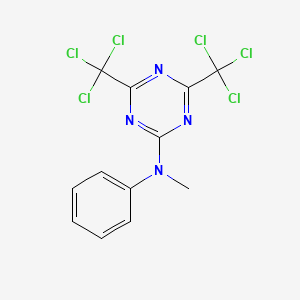
![Bicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14685395.png)
